3-(Prop-2-YN-1-yloxy)propan-1-OL

Thermal Stability Process Chemistry Volatility Control

3-(Prop-2-YN-1-yloxy)propan-1-OL, also known as 3-hydroxypropyl propargyl ether, is a C6 bifunctional building block containing a terminal alkyne and a primary hydroxyl group. Its molecular weight is 114.14 g/mol, and it appears as a colorless, viscous liquid miscible with water and polar organic solvents.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 5935-29-5
Cat. No. B3060630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-2-YN-1-yloxy)propan-1-OL
CAS5935-29-5
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC#CCOCCCO
InChIInChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h1,7H,3-6H2
InChIKeyVSVSRNTZDSTNLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Prop-2-YN-1-yloxy)propan-1-OL (CAS 5935-29-5) — Technical Grade Specifications & Procurement Baseline


3-(Prop-2-YN-1-yloxy)propan-1-OL, also known as 3-hydroxypropyl propargyl ether, is a C6 bifunctional building block containing a terminal alkyne and a primary hydroxyl group. Its molecular weight is 114.14 g/mol, and it appears as a colorless, viscous liquid miscible with water and polar organic solvents [1]. It is supplied at research-grade purity (e.g., 95% min) and is available in quantities ranging from grams to bulk . This compound serves as a versatile intermediate for click chemistry, polymer functionalization, and bioconjugation, with its dual functionality enabling orthogonal reactivity strategies.

Why Generic Substitution Fails for 3-(Prop-2-YN-1-yloxy)propan-1-OL in Functional Material Design


3-(Prop-2-YN-1-yloxy)propan-1-OL occupies a distinct niche among propargyl-containing reagents due to its precise C3 ether-linked hydroxypropyl spacer. Unlike simple propargyl alcohol, which offers only a reactive alkyne, or higher molecular weight PEG-based propargyl linkers that impart excessive hydrophilicity and chain flexibility, this compound provides an optimal balance of moderate polarity, lower volatility, and compact molecular volume [1]. Its bifunctional nature allows for orthogonal reactions—the hydroxyl group for esterification/etherification and the terminal alkyne for CuAAC click chemistry—without the need for protecting group strategies. Substituting this compound with a more volatile or less balanced analog can compromise reaction control in multi-step syntheses, alter the hydrophilic/hydrophobic balance of final constructs, or reduce the efficiency of subsequent click conjugations due to steric or electronic mismatches.

Quantitative Evidence Guide: Performance Differentiation of 3-(Prop-2-YN-1-yloxy)propan-1-OL vs. Analogs


Thermal Stability and Volatility: Boiling Point Advantage Over Propargyl Alcohol

3-(Prop-2-YN-1-yloxy)propan-1-OL exhibits a boiling point of 197.26°C at 760 mmHg [1], which is approximately 73°C higher than that of propargyl alcohol (114-115°C) [2]. This significant reduction in volatility enhances its suitability for reactions requiring elevated temperatures or extended heating without significant reagent loss.

Thermal Stability Process Chemistry Volatility Control

Density and Processability: Enhanced Mass per Volume vs. Propargyl Alcohol

The density of 3-(Prop-2-YN-1-yloxy)propan-1-OL is 0.991 g/cm³ [1], which is moderately higher than that of propargyl alcohol (0.9715 g/cm³) [2]. This ~2% increase in density reflects the extended hydroxypropyl chain, contributing to altered phase behavior and handling characteristics.

Processability Formulation Physical Properties

Synthetic Utility in Amphiphilic Janus Glycodendrimer Construction

3-(Prop-2-YN-1-yloxy)propan-1-OL has been employed as a key building block in an accelerated modular synthesis to produce 18 distinct amphiphilic Janus glycodendrimers with three different topologies . Its bifunctional nature (alkyne + hydroxyl) enables precise, orthogonal coupling strategies that are essential for constructing these complex, asymmetric macromolecular architectures, a feat that would require multiple protection/deprotection steps with simpler, monofunctional propargyl analogs.

Dendrimer Synthesis Amphiphiles Click Chemistry

Base-Induced Cyclization: Distinct Reactivity Profile vs. 2-Haloallyloxy Analogs

A foundational study in *The Journal of Organic Chemistry* reported the base-induced cyclization reactions of propargyloxypropanol and its 3-(2-haloallyloxy)propanol analogs [1]. While both compound classes undergo cyclization, the reaction pathway and product distribution differ fundamentally: propargyloxypropanol yields acetylenic cyclic ethers via intramolecular attack on the triple bond, whereas the haloallyloxy analogs afford halogenated cyclic ethers. This divergence in reactivity underscores that 3-(Prop-2-YN-1-yloxy)propan-1-OL cannot be simply replaced by a haloallyloxy counterpart without altering the intended synthetic outcome.

Heterocycle Synthesis Cyclization Reactivity

High-Value Application Scenarios for 3-(Prop-2-YN-1-yloxy)propan-1-OL


Construction of Amphiphilic Janus Dendrimers for Drug Delivery and Glycobiology

Researchers designing asymmetric, multifunctional dendrimers should consider 3-(Prop-2-YN-1-yloxy)propan-1-OL as a foundational building block. Its orthogonal alkyne and hydroxyl groups enable the stepwise, protection-free assembly of amphiphilic Janus glycodendrimers with precisely defined hydrophilic and hydrophobic hemispheres . This application is supported by evidence demonstrating its successful use in generating 18 unique Janus architectures, underscoring its value for creating novel biomimetic materials, targeted drug carriers, and multivalent glycan probes.

Synthesis of Acetylenic Cyclic Ethers for Agrochemical and Pharmaceutical Intermediates

For chemists targeting acetylenic cyclic ethers—versatile intermediates in the synthesis of bioactive molecules—3-(Prop-2-YN-1-yloxy)propan-1-OL provides a direct and predictable cyclization pathway under basic conditions . Unlike its 2-haloallyloxy analogs, which yield halogenated products, this compound reliably furnishes the alkyne-containing cyclic scaffold, offering a streamlined route to building blocks required for agrochemicals, pharmaceuticals, and functional materials.

Click Chemistry Linker for High-Temperature Polymer Functionalization and Bioconjugation

3-(Prop-2-YN-1-yloxy)propan-1-OL is the preferred click chemistry linker when reaction protocols demand elevated temperatures or extended heating. Its boiling point of 197.26°C provides a 73°C safety margin over propargyl alcohol, minimizing evaporative loss and ensuring consistent stoichiometry during polymer post-modification, surface functionalization, and bioconjugation reactions [1]. This enhanced thermal stability is particularly critical in scale-up processes and in the synthesis of thermoresponsive materials.

Bifunctional Linker for Orthogonal Surface Patterning and Material Science

Materials scientists seeking to create patterned surfaces or layered assemblies should employ 3-(Prop-2-YN-1-yloxy)propan-1-OL as an orthogonal linker. Its hydroxyl group can be anchored to oxide surfaces or polymer backbones via silane or ester linkages, while the terminal alkyne remains free for subsequent CuAAC click conjugation with azide-tagged molecules, nanoparticles, or biomolecules . This sequential, chemoselective functionalization strategy is fundamental to the development of advanced biosensors, microarrays, and smart coatings.

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